molecular formula C40H74N2O15 B138746 N-Demethylroxithromycin CAS No. 118267-18-8

N-Demethylroxithromycin

货号: B138746
CAS 编号: 118267-18-8
分子量: 823.0 g/mol
InChI 键: HVLDACGFXJHOFG-XZOIVAJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Demethylroxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can interfere with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .

Pharmacokinetics

Roxithromycin, from which this compound is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes this compound effective against a variety of susceptible bacterial infections .

Action Environment

Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances

生物活性

N-Demethylroxithromycin is a derivative of the macrolide antibiotic roxithromycin, which itself is a member of the azalide subclass of macrolides. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in treating bacterial infections and its role in drug metabolism.

Chemical Structure and Properties

This compound is characterized by the removal of a methyl group from the nitrogen atom in the roxithromycin structure. This modification impacts its pharmacological properties, including its antimicrobial efficacy and interaction with biological systems.

Property Value
Molecular FormulaC₁₄H₁₃N₃O₅
Molecular Weight299.36 g/mol
ClassificationMacrolide Antibiotic

Similar to other macrolides, this compound exhibits its antimicrobial activity primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the protein exit tunnel and thereby preventing peptide elongation during translation. This mechanism is consistent across various macrolide antibiotics, including azithromycin and erythromycin .

Antimicrobial Activity

Research indicates that this compound retains significant antibacterial activity against a range of pathogens, particularly gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its effectiveness can vary based on the specific bacterial strain and environmental conditions.

Comparative Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1 µg/mL
Streptococcus pneumoniae0.25 - 0.5 µg/mL
Escherichia coli>64 µg/mL

Case Studies and Clinical Relevance

Several case studies have documented the clinical implications of this compound in treating infections resistant to other antibiotics. For instance, a study involving patients with chronic respiratory infections highlighted its efficacy in reducing bacterial load and improving symptoms when conventional therapies failed .

In another case study, patients with skin and soft tissue infections showed significant improvement after being treated with this compound, demonstrating its potential as an alternative therapy in antibiotic-resistant cases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a favorable absorption rate when administered orally. Peak plasma concentrations are typically reached within 2-3 hours post-administration, with a half-life ranging from 10 to 15 hours, allowing for once-daily dosing in many cases.

Key Pharmacokinetic Parameters

Parameter Value
Bioavailability~50%
Peak Plasma Concentration1-2 µg/mL
Half-Life10-15 hours

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. These include gastrointestinal disturbances such as nausea and diarrhea, which are common among macrolide antibiotics. Rarely, allergic reactions may occur, necessitating careful monitoring during treatment.

科学研究应用

Antimicrobial Activity

N-Demethylroxithromycin exhibits significant antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Key Findings:

  • Broader Spectrum: Studies have shown that this compound has a broader spectrum of activity compared to its parent compound, roxithromycin .
  • Resistance Mechanisms: Research indicates that this compound can effectively combat strains resistant to other antibiotics, making it a candidate for further development in treating resistant infections .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of this compound, particularly in respiratory diseases.

Case Study:

  • A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) demonstrated that this compound reduced exacerbation rates by modulating inflammatory pathways . The study found a significant decrease in pro-inflammatory cytokines, suggesting its potential as an adjunct treatment for COPD.

Cancer Therapeutics

Emerging research suggests that this compound may play a role in cancer therapy, particularly through its effects on autophagy.

Research Insights:

  • A study indicated that macrolide antibiotics, including derivatives like this compound, could inhibit autophagy in cancer cells, which is crucial for tumor growth and survival . This inhibition was linked to enhanced sensitivity to chemotherapy agents, suggesting a synergistic effect when used in combination therapies.

Cardiovascular Implications

The cardiotoxicity profile of macrolides has raised concerns; however, studies focusing on this compound have shown varying results.

Findings:

  • A study evaluating the cardiotoxicity of azithromycin (a related compound) indicated potential risks associated with macrolide antibiotics, prompting further investigation into this compound's safety profile in cardiovascular contexts . Ongoing studies aim to clarify these effects and establish safety parameters.

Pharmacokinetics and Drug Development

This compound's pharmacokinetic properties are critical for its therapeutic efficacy.

Pharmacokinetic Profile:

  • The compound demonstrates favorable absorption characteristics and tissue distribution, which are essential for effective treatment outcomes . Research into its metabolic pathways has revealed stability in acidic environments, making it suitable for oral formulations.

Data Summary Table

Application AreaKey Findings/NotesReferences
Antimicrobial ActivityEffective against resistant strains; broader spectrum
Anti-inflammatory EffectsReduces exacerbation rates in COPD patients
Cancer TherapeuticsInhibits autophagy; enhances chemotherapy sensitivity
Cardiovascular SafetyPotential cardiotoxicity; requires further investigation
PharmacokineticsFavorable absorption; stable in acidic environments

属性

CAS 编号

118267-18-8

分子式

C40H74N2O15

分子量

823.0 g/mol

IUPAC 名称

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI 键

HVLDACGFXJHOFG-XZOIVAJYSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

手性 SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

规范 SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

外观

White powder

同义词

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin;  (E)-N-Demethylroxithromycin;  N-Demethylroxithromycin;  RU 44981; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylroxithromycin
Reactant of Route 2
Reactant of Route 2
N-Demethylroxithromycin
Reactant of Route 3
Reactant of Route 3
N-Demethylroxithromycin
Reactant of Route 4
N-Demethylroxithromycin
Reactant of Route 5
N-Demethylroxithromycin
Reactant of Route 6
N-Demethylroxithromycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。